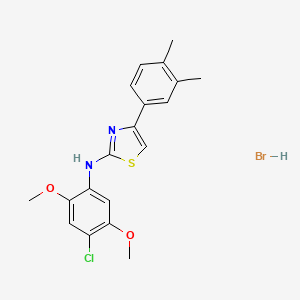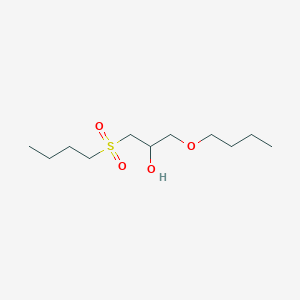![molecular formula C17H20N4S B5197955 N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine](/img/structure/B5197955.png)
N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine, also known as MTD or Methotrexate analogue, is a synthetic compound that has been extensively used in scientific research. MTD is a potential anti-cancer agent that has been shown to have a significant effect on cancer cells.
Wirkmechanismus
N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine acts by inhibiting the dihydrofolate reductase enzyme, which is essential for the synthesis of DNA. By inhibiting this enzyme, N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine prevents the synthesis of DNA, which leads to the death of cancer cells. N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine also inhibits the production of tetrahydrofolate, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA.
Biochemical and Physiological Effects:
N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine has been shown to have a significant effect on cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine also inhibits the growth and proliferation of cancer cells. In addition, N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine has been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine is a highly pure compound that can be easily synthesized in the laboratory. It has been extensively used in scientific research and has been shown to have a significant effect on cancer cells. However, N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine has some limitations for lab experiments. It is a potential carcinogen, which makes it hazardous to handle. In addition, N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine has a short half-life, which makes it difficult to maintain a consistent concentration in experiments.
Zukünftige Richtungen
There are several future directions for N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine research. One potential direction is to study the combination of N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine with other anti-cancer agents to enhance its effectiveness. Another direction is to study the potential use of N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine in the treatment of inflammatory diseases. Finally, further research is needed to determine the safety and efficacy of N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine in human clinical trials.
Conclusion:
In conclusion, N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine is a synthetic compound that has been extensively used in scientific research. It has been shown to have a significant effect on cancer cells by inhibiting the dihydrofolate reductase enzyme, which is essential for the synthesis of DNA. N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine has potential as an anti-cancer agent and as a therapeutic agent for inflammatory diseases. Further research is needed to determine the safety and efficacy of N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine in human clinical trials.
Synthesemethoden
N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine can be synthesized by using a multi-step process that involves the coupling of two different compounds. The first step involves the synthesis of 6-methylthieno[2,3-d]pyrimidin-4-amine, which is then coupled with N,N-diethyl-1,4-phenylenediamine to form N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine. The final product is then purified using column chromatography to obtain a highly pure compound.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine has been extensively used in scientific research to study its potential anti-cancer properties. It has been shown to have a significant effect on cancer cells by inhibiting the dihydrofolate reductase enzyme, which is essential for the synthesis of DNA. N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine has been tested in vitro and in vivo on various types of cancer cells, including leukemia, breast cancer, and colon cancer.
Eigenschaften
IUPAC Name |
4-N,4-N-diethyl-1-N-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-4-21(5-2)14-8-6-13(7-9-14)20-16-15-10-12(3)22-17(15)19-11-18-16/h6-11H,4-5H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUAFPYWXRFNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=C3C=C(SC3=NC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(diethylamino)sulfonyl]-4-methyl-N-(4-nitrophenyl)benzamide](/img/structure/B5197873.png)




![1-[2-(3-fluorophenyl)ethyl]-N-[(3-methyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5197919.png)

![3,3-dimethyl-1-[2-(2-pyridinyl)hydrazino]-3,4-dihydroisoquinoline](/img/structure/B5197927.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5197934.png)
![N-(2-cyclopropylphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5197940.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5197948.png)


![(4-chlorophenyl)(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B5197986.png)